molecular formula C9H10N2O2 B1342231 [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol CAS No. 886851-33-8

[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol

Cat. No.: B1342231
CAS No.: 886851-33-8
M. Wt: 178.19 g/mol
InChI Key: BYXYWFXMSJTOKB-UHFFFAOYSA-N
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Description

[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol: is an organic compound that features a furan ring and a pyrazole ring connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol typically involves the reaction of 2-furyl hydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. The methanol group is then introduced through hydroxymethylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions and scaling up the process would be necessary for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to a methyl group.

    Substitution: The furan and pyrazole rings can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases as catalysts.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Industry: In the industrial sector, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals .

Mechanism of Action

The mechanism of action of [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in various binding interactions, while the methanol group can form hydrogen bonds, enhancing the compound’s affinity for its target .

Comparison with Similar Compounds

    Furfuryl alcohol: Contains a furan ring with a hydroxymethyl group.

    Furfural: An aldehyde derivative of furan.

    2-Furancarbinol: Another hydroxymethyl furan derivative.

Uniqueness: What sets [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol apart is the presence of both a furan and a pyrazole ring, which can confer unique chemical and biological properties.

Properties

IUPAC Name

[5-(furan-2-yl)-2-methylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-7(6-12)5-8(10-11)9-3-2-4-13-9/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXYWFXMSJTOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594559
Record name [3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-33-8
Record name 3-(2-Furanyl)-1-methyl-1H-pyrazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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